Ethyl 3-chloro-4-hydroxybenzoate

Catalog No.
S803021
CAS No.
16357-41-8
M.F
C9H9ClO3
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-4-hydroxybenzoate

CAS Number

16357-41-8

Product Name

Ethyl 3-chloro-4-hydroxybenzoate

IUPAC Name

ethyl 3-chloro-4-hydroxybenzoate

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3

InChI Key

QBOWIPYEPOVPGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl

Solubility

5.98e-04 M

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl

Potential Biological Activity:

Some sources mention Ethyl 3-chloro-4-hydroxybenzoate as a derivative of Chlorobenzoic acid, a class of compounds with reported antifungal and antibacterial properties []. However, specific research on the biological activity of Ethyl 3-chloro-4-hydroxybenzoate itself is scarce.

Ethyl 3-chloro-4-hydroxybenzoate, also known by its systematic name 3-chloro-4-hydroxybenzoic acid ethyl ester, is a chemical compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. This compound features a chlorinated aromatic ring with a hydroxy group and an ethyl ester functional group, making it a derivative of benzoic acid. It is primarily used in biochemical research and has been identified for its potential applications in various fields, including pharmaceuticals and agrochemicals .

Currently, there is no documented information regarding a specific mechanism of action for Ethyl 3-chloro-4-hydroxybenzoate in biological systems.

  • Wearing personal protective equipment (gloves, goggles, lab coat) when handling.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 3-chloro-4-hydroxybenzoic acid and ethanol.
    Ethyl 3 chloro 4 hydroxybenzoate+H2O3 chloro 4 hydroxybenzoic acid+Ethanol\text{Ethyl 3 chloro 4 hydroxybenzoate}+\text{H}_2\text{O}\rightarrow \text{3 chloro 4 hydroxybenzoic acid}+\text{Ethanol}
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to different substituted derivatives.
  • Reduction Reactions: The hydroxy group can participate in reduction reactions to yield corresponding alcohols.

Research indicates that Ethyl 3-chloro-4-hydroxybenzoate exhibits biological activities that may include antimicrobial properties. It has been noted for causing skin irritation and serious eye irritation, suggesting caution in handling . Its derivatives have been studied for potential applications in drug development due to their activity against certain pathogens.

Ethyl 3-chloro-4-hydroxybenzoate can be synthesized through several methods:

  • Esterification Reaction: Reacting 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of a dehydrating agent (like sulfuric acid) can yield Ethyl 3-chloro-4-hydroxybenzoate.
  • Chlorination of Hydroxybenzoate: Starting from 4-hydroxybenzoic acid, chlorination at the meta position can be achieved using chlorine gas or chlorinating agents, followed by esterification.

Ethyl 3-chloro-4-hydroxybenzoate finds applications in various domains:

  • Biochemical Research: It is utilized as a biochemical reagent in proteomics and other research fields .
  • Pharmaceuticals: Potential use in drug formulation due to its biological activity.
  • Agrochemicals: Investigated for its effectiveness as an agricultural chemical.

Studies on Ethyl 3-chloro-4-hydroxybenzoate's interactions have focused on its biological effects and potential toxicity. It has been evaluated for skin and eye irritation, indicating its reactivity with biological tissues. Further studies are necessary to explore its interactions with specific biological targets, which could lead to insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with Ethyl 3-chloro-4-hydroxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-hydroxybenzoateC₈H₈O₃Methyl ester variant without chlorine
Ethyl p-hydroxybenzoateC₉H₁₀O₃Lacks chlorine but retains hydroxy group
Propyl 3-chloro-4-hydroxybenzoateC₁₀H₁₁ClO₃Propyl ester variant

Uniqueness: Ethyl 3-chloro-4-hydroxybenzoate is distinguished by the presence of both a chlorine substituent and an ethyl ester group, which may enhance its reactivity compared to other similar compounds. Its specific structural features contribute to its unique biological activities and applications in research and industry.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-chloro-4-hydroxybenzoate

Dates

Modify: 2023-08-15

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